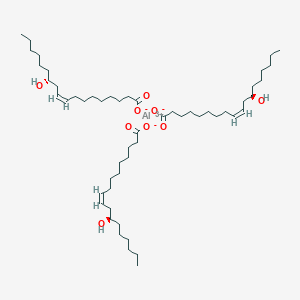
Aluminium triricinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium triricinoleate is a chemical compound formed by the reaction of aluminium with ricinoleic acid, a fatty acid derived from castor oil. This compound is known for its unique properties and applications in various industries, including cosmetics, pharmaceuticals, and industrial lubricants.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium triricinoleate is typically synthesized by reacting aluminium salts, such as aluminium chloride or aluminium sulfate, with ricinoleic acid. The reaction is carried out in an organic solvent, such as ethanol or toluene, under controlled temperature and pH conditions. The general reaction can be represented as follows:
AlCl3+3C18H34O3→Al(C18H33O3)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where aluminium salts and ricinoleic acid are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through filtration and distillation processes to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or oxidizing agents. This can lead to the formation of aluminium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the ricinoleate ligands are replaced by other ligands, such as halides or other fatty acids.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halides, other fatty acids.
Major Products Formed:
Oxidation: Aluminium oxide, various oxidation products of ricinoleic acid.
Reduction: Reduced forms of this compound.
Substitution: New aluminium complexes with different ligands.
科学研究应用
Chemistry: Aluminium triricinoleate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems.
Medicine: The compound is explored for its anti-inflammatory and antimicrobial properties. It is used in the formulation of topical creams and ointments for treating skin conditions.
Industry: this compound is widely used as a lubricant and anti-corrosive agent in industrial applications. Its ability to form a protective layer on metal surfaces makes it valuable in preventing corrosion and wear.
作用机制
The mechanism of action of aluminium triricinoleate involves its ability to interact with various molecular targets. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, reducing inflammation. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell death.
相似化合物的比较
Aluminium stearate: Another aluminium fatty acid complex, used as a thickening agent in cosmetics and lubricants.
Aluminium palmitate: Similar in structure and applications to aluminium triricinoleate, used in cosmetics and pharmaceuticals.
Aluminium oleate: Used in similar applications, but with different fatty acid ligands.
Uniqueness: this compound is unique due to the presence of ricinoleic acid, which imparts specific properties such as enhanced solubility and bioavailability. Its ability to form stable complexes with various drugs and its anti-inflammatory and antimicrobial properties make it distinct from other aluminium fatty acid complexes.
属性
IUPAC Name |
aluminum;(Z,12R)-12-hydroxyoctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H34O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;;+3/p-3/b3*12-9-;/t3*17-;/m111./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSWBTSJNLYXFQ-MEOCIHEDSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H99AlO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17161-57-8 |
Source


|
| Record name | Aluminium triricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017161578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
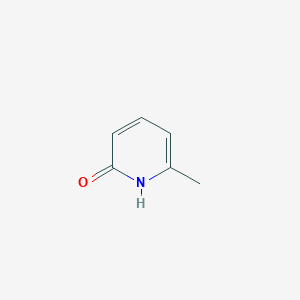

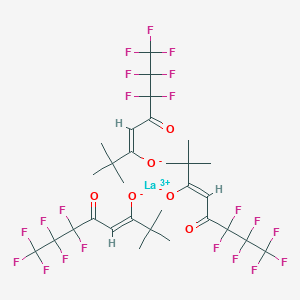
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
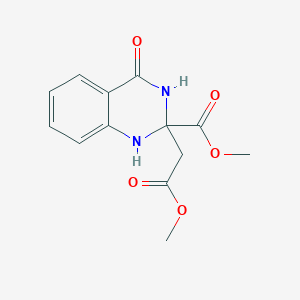

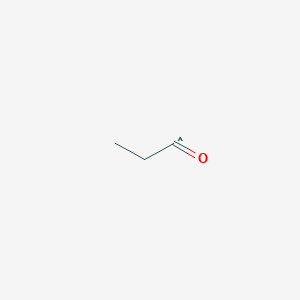
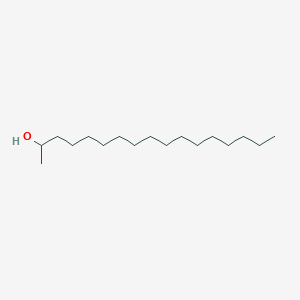
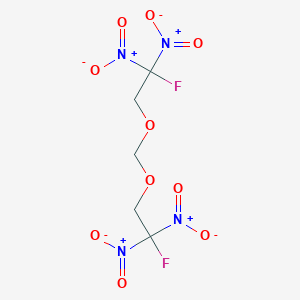
![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
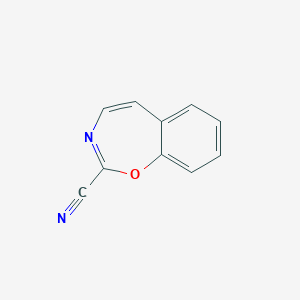
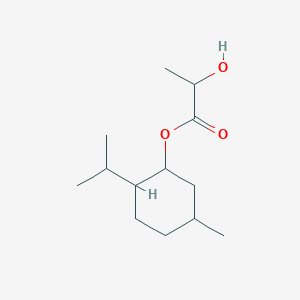
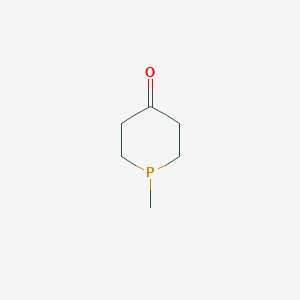
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
